molecular formula C12H17NO2S B4675904 4-[(5-propyl-3-thienyl)carbonyl]morpholine

4-[(5-propyl-3-thienyl)carbonyl]morpholine

Cat. No. B4675904
M. Wt: 239.34 g/mol
InChI Key: KKPTZGCHGGYNRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(5-propyl-3-thienyl)carbonyl]morpholine, also known as PTM, is a compound that has been extensively studied for its potential applications in scientific research. It is a synthetic molecule that belongs to the class of heterocyclic compounds, and it has been found to exhibit a range of interesting biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 4-[(5-propyl-3-thienyl)carbonyl]morpholine is not yet fully understood, but it is thought to act as a modulator of ion channels in the brain. Specifically, it has been found to enhance the activity of GABA-A receptors, which are involved in the regulation of neuronal excitability. This results in an overall decrease in neuronal activity, which could explain the compound's anti-inflammatory effects.
Biochemical and Physiological Effects:
In addition to its effects on ion channels in the brain, 4-[(5-propyl-3-thienyl)carbonyl]morpholine has been found to have a range of other biochemical and physiological effects. For example, it has been found to inhibit the production of pro-inflammatory cytokines, which are involved in the immune response. It has also been found to have antioxidant properties, which could make it useful in the development of new drugs for the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-[(5-propyl-3-thienyl)carbonyl]morpholine for lab experiments is its high potency and selectivity. It has been found to be highly effective at modulating ion channels in the brain, making it a potentially useful tool for studying neuronal excitability and synaptic transmission. However, one of the limitations of 4-[(5-propyl-3-thienyl)carbonyl]morpholine is its relatively short half-life, which could make it difficult to use in certain experiments.

Future Directions

There are many future directions for research on 4-[(5-propyl-3-thienyl)carbonyl]morpholine. One area of interest is in the development of new drugs for the treatment of inflammatory diseases, based on the compound's anti-inflammatory properties. Another area of interest is in the development of new drugs for the treatment of neurological disorders, based on its ability to modulate ion channels in the brain. Additionally, there is potential for the development of new imaging agents based on 4-[(5-propyl-3-thienyl)carbonyl]morpholine, which could be used to visualize the activity of ion channels in the brain in real-time. Overall, 4-[(5-propyl-3-thienyl)carbonyl]morpholine is a compound with a wide range of potential applications in scientific research, and further research is needed to fully understand its mechanisms of action and potential therapeutic uses.

Scientific Research Applications

4-[(5-propyl-3-thienyl)carbonyl]morpholine has been studied extensively for its potential applications in scientific research. One of the main areas of interest is in the field of neuroscience, where it has been found to modulate the activity of ion channels in the brain. This makes it a potentially useful tool for studying the mechanisms of synaptic transmission and neuronal excitability. In addition, 4-[(5-propyl-3-thienyl)carbonyl]morpholine has been found to have anti-inflammatory properties, which could make it useful in the development of new drugs for the treatment of inflammatory diseases.

properties

IUPAC Name

morpholin-4-yl-(5-propylthiophen-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2S/c1-2-3-11-8-10(9-16-11)12(14)13-4-6-15-7-5-13/h8-9H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKPTZGCHGGYNRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=CS1)C(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Morpholin-4-yl(5-propylthiophen-3-yl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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